molecular formula C19H24N4O2S B2932489 N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide CAS No. 955595-03-6

N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B2932489
CAS No.: 955595-03-6
M. Wt: 372.49
InChI Key: HYJJYJIHKWJBEB-UHFFFAOYSA-N
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Description

N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydroquinoline moiety with a thiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 1-propyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the reduction of the corresponding quinoline derivative using hydrogenation or other reducing agents .

Next, the thiazole ring is introduced through a cyclization reaction involving appropriate precursors such as thioamides and α-haloketones. The final step involves the coupling of the tetrahydroquinoline and thiazole intermediates using reagents like carbodiimides to form the ethanediamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is unique due to its combination of a tetrahydroquinoline moiety with a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-2-10-23-11-3-4-15-13-14(5-6-16(15)23)7-8-20-17(24)18(25)22-19-21-9-12-26-19/h5-6,9,12-13H,2-4,7-8,10-11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJJYJIHKWJBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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